6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound classified within the isoindolone family. Its chemical structure features a fluorine atom and a piperidin-4-yl group, contributing to its potential biological activities and applications in medicinal chemistry. The compound is represented by the molecular formula and has a molecular weight of approximately 234.27 g/mol .
The synthesis of 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one typically involves several key steps:
The specific conditions for these reactions can vary but typically involve moderate temperatures and controlled environments to prevent side reactions.
6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions:
Common reagents used include:
The mechanism of action for 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity. The precise pathways are context-dependent; for instance, in medicinal applications, it may inhibit or activate enzymes involved in disease processes.
The compound exhibits:
Key chemical properties include:
The purity of synthesized samples is generally above 95%, indicating high quality for research applications .
6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one has diverse scientific applications:
This compound represents a valuable scaffold for drug discovery due to its distinct chemical characteristics and biological potential.
Piperidine-isoindolone hybrids constitute a therapeutically significant class of compounds characterized by their three-dimensional complexity and hydrogen-bonding capabilities. The core structure of 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one (Molecular Formula: C₁₃H₁₅FN₂O; Molecular Weight: 234.27 g/mol) features a spiro-fused bicyclic system with the piperidine nitrogen positioned for salt formation or hydrogen bond donation [1] [4]. This configuration enables diverse receptor interactions while maintaining favorable physicochemical properties, as evidenced by its predicted boiling point (397.6±42.0°C) and density (1.256±0.06 g/cm³) [2].
Table 1: Structural Analogues and Key Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variation |
---|---|---|---|---|
6-Fluoro-2-(piperidin-4-yl)isoindolin-1-one | 1439902-96-1 | C₁₃H₁₅FN₂O | 234.27 | Parent compound |
6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride | 359629-35-9 | C₁₄H₁₈ClFN₂O | 284.76 | Methylene spacer, hydrochloride salt |
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride | 1787331-47-8 | C₁₃H₁₆ClFN₂O | 270.73 | Stereospecific piperidine substitution |
The methylene-bridged analogue (CAS 359629-35-9) demonstrates how slight modifications impact drug-like properties, increasing molecular weight to 284.76 g/mol while adding hydrochloride salt formation capability [3]. Stereochemical variations are exemplified by the (S)-piperidin-3-yl derivative (CAS 1787331-47-8), which exhibits distinct spatial orientation of the basic nitrogen essential for chiral target recognition [6]. These structural modifications collectively influence pharmacokinetic parameters including solubility, membrane permeability, and metabolic stability, making the core scaffold adaptable to specific therapeutic requirements.
The fluorine atom at the C6 position of the isoindolinone ring induces profound electronic and steric effects that enhance target affinity and optimize absorption parameters. Fluorine's strong electronegativity withdraws electron density from the aromatic system, reducing the pKa of adjacent functional groups (predicted pKa = 9.79±0.10) and increasing membrane permeability through modulation of logP [2] [7]. This strategic fluorination impedes oxidative metabolism at the C5 and C7 positions, significantly extending plasma half-life compared to non-fluorinated analogues [7].
In PARP-1 inhibitors like the structurally related NMS-P118 (a clinical candidate featuring a 6-fluoro substitution on the isoindolinone core), the fluorine atom participates in critical dipole-dipole interactions with the enzyme's glycine-rich loop, contributing to its exceptional IC₅₀ values in the low nanomolar range [7]. Similarly, in EZH2 inhibitors, fluorinated isoindolinones demonstrate enhanced cellular potency, with IC₅₀ values frequently below 0.1 nM due to improved target engagement and cellular uptake [10]. The steric equivalence of fluorine to hydrogen allows bioisosteric replacement without disrupting binding pocket accommodation, while its unique electronic properties strengthen binding through non-covalent interactions.
Table 2: Impact of Fluorination on Key Compound Properties
Property | Fluorinated Analogue | Non-Fluorinated Counterpart | Biological Consequence |
---|---|---|---|
Lipophilicity (logP) | Increased by ~0.5-1.0 log units | Baseline | Enhanced membrane penetration |
Metabolic Stability | t₁/₂ > 120 min (microsomes) | t₁/₂ ~ 30-60 min | Reduced clearance, higher oral bioavailability |
Target Affinity | IC₅₀: 0.06-0.1 nM (EZH2) | IC₅₀: 5-10 nM | Improved potency at equivalent concentrations |
Acid-Base Properties | pKa ~9.79 | pKa ~10.2 | Optimized ionization state for binding |
Isoindol-1-one derivatives represent a privileged scaffold in targeted cancer therapeutics due to their conformational constraint and ability to mimic peptide motifs in protein-protein interaction interfaces. The 6-fluoro-2-(piperidin-4-yl) variant demonstrates particular promise in epigenetic modulation and DNA damage response pathways [4]. Its bicyclic system provides structural rigidity that reduces the entropic penalty upon target binding, while the lactam carbonyl serves as a hydrogen bond acceptor critical for ATP-competitive kinase inhibition [5].
Patent WO2005021532 details substituted 2,3-dihydro-1H-isoindol-1-one derivatives as potent inhibitors of angiogenesis and tumor proliferation, specifically highlighting the significance of the piperidin-4-yl substitution pattern for PARP inhibition [5]. These compounds exploit the isoindolinone core to engage catalytic lysine residues in target enzymes through water-mediated hydrogen bonding networks. The scaffold's versatility is evidenced by its application across target classes:
PARP-1 Inhibition: The fluorinated isoindolinone moiety chelates zinc ions in the PARP-1 catalytic domain, with clinical candidate NMS-P118 (containing a 6-fluoro-3-oxo-2,3-dihydro-1H-isoindole core) demonstrating >100-fold selectivity over PARP-2 due to optimal steric accommodation in the NAD⁺ binding pocket [7].
EZH2 Inhibition: Isoindolinones bearing basic amino substituents (e.g., piperidin-4-yl groups) disrupt the SET domain of this histone methyltransferase, with fluorinated derivatives showing picomolar cellular potency in lymphoma models [10]. The fluorine position significantly influences π-stacking interactions with phenylalanine residues in the target's substrate-binding channel.
Kinase Modulation: Conformational constraint imposed by the isoindolinone core enables selective binding to the hinge region of kinases like CDK and VEGF-R, where the lactam carbonyl forms critical hydrogen bonds with backbone amides [5].
Table 3: Isoindol-1-one Derivatives in Targeted Cancer Therapy
Therapeutic Target | Compound Structure Features | Development Status | Key Biological Activity |
---|---|---|---|
PARP-1 | 6-Fluoro-3-oxoisoindoline with piperidine | Clinical candidate (NMS-P118) | Kᵢ = 0.002 µM; >100-fold selectivity vs PARP-2 |
EZH2 | 2-(Piperidin-4-yl)-6-fluoro substitution | Preclinical optimization | IC₅₀ = 0.06 nM in lymphoma cell lines |
DDR Kinases | Spirocyclic isoindolinone-piperidine hybrids | Lead optimization | nM inhibition of ATR/ATM pathways |
The structural plasticity of the isoindolinone scaffold permits extensive derivatization at N-2, C-3, and aromatic positions, enabling medicinal chemists to fine-tune target selectivity while maintaining favorable physicochemical profiles. This adaptability underscores its continued relevance in precision oncology drug development [4] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1